(3-Amino-5-fluorophenyl)boronic acid
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Overview
Description
(3-Amino-5-fluorophenyl)boronic acid is a versatile chemical compound that contains a boron atom bonded to a phenyl ring (benzene ring) with an amino group (NH2) at the 3rd position and a fluorine (F) atom at the 5th position. Boronic acids are a class of organic compounds known for their role in organic synthesis and medicinal chemistry.
Mechanism of Action
Target of Action
, a fundamental reaction in organic synthesis for creating carbon-carbon bonds.
Mode of Action
(3-Amino-5-fluorophenyl)boronic acid, like other boronic acids, participates in the Suzuki-Miyaura coupling reaction . This reaction involves the coupling of an organoboron compound with an organic halide or triflate . The reaction is catalyzed by a palladium(0) complex and a base . The boronic acid acts as a nucleophile, transferring an organic group from boron to palladium .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction, in which this compound participates, is a key biochemical pathway . This reaction is widely applied in organic synthesis for the formation of carbon-carbon bonds . The downstream effects of this reaction include the synthesis of various organic compounds, including pharmaceuticals and polymers .
Result of Action
The result of the action of this compound in the Suzuki-Miyaura coupling reaction is the formation of a new carbon-carbon bond . This can lead to the synthesis of a wide range of organic compounds, including biologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of (3-Amino-5-fluorophenyl)boronic acid typically involves the lithiation-borylation method. . The reaction is performed under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of microwave-assisted Suzuki coupling reactions. This method utilizes a palladium catalyst and a base to facilitate the coupling of the boronic acid with an aryl halide .
Chemical Reactions Analysis
Types of Reactions: (3-Amino-5-fluorophenyl)boronic acid undergoes various types of reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and organic halides or triflates.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Typically involves a palladium catalyst and a base such as potassium carbonate or sodium hydroxide.
Oxidation and Reduction: Common oxidizing agents include hydrogen peroxide and potassium permanganate, while reducing agents may include sodium borohydride.
Major Products Formed:
Suzuki-Miyaura Coupling: The major product is a biaryl compound formed by the coupling of the boronic acid with an aryl halide.
Oxidation and Reduction: The products depend on the specific reagents and conditions used.
Scientific Research Applications
(3-Amino-5-fluorophenyl)boronic acid has a wide range of applications in scientific research, including:
Chemistry: Used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Acts as a building block for the synthesis of biologically active molecules.
Medicine: Explored for its potential in drug discovery and development, particularly in modulating protein-protein interactions.
Industry: Utilized in the synthesis of advanced materials and catalysts.
Comparison with Similar Compounds
(3,5-Difluorophenyl)boronic acid: Contains two fluorine atoms at the 3rd and 5th positions.
(3-Fluorophenyl)boronic acid: Contains a single fluorine atom at the 3rd position.
Comparison:
Uniqueness: (3-Amino-5-fluorophenyl)boronic acid is unique due to the presence of both an amino group and a fluorine atom on the phenyl ring, which imparts distinct reactivity and properties compared to other boronic acids.
Reactivity: The combination of the amino group and fluorine atom makes it a valuable building block for drug discovery and organic synthesis.
Properties
IUPAC Name |
(3-amino-5-fluorophenyl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BFNO2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,10-11H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHZHXBVKNNGPON-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)N)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BFNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90674991 |
Source
|
Record name | (3-Amino-5-fluorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90674991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.94 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1150114-48-9 |
Source
|
Record name | (3-Amino-5-fluorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90674991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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